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Compound of Interest

Compound Name: Methyl-3-N-acetylamino phthalate

CAS No.: 52659-18-4

Cat. No.: B1610204 Get Quote

Executive Summary & Structural Context
Methyl-3-N-acetylamino phthalate is chemically interpreted here as Dimethyl 3-

acetamidophthalate (

), a critical intermediate in the synthesis of chemiluminescent agents (e.g., Luminol) and
phthalazine-based pharmaceuticals.

In organic synthesis, the term "phthalate" without the prefix "acid" typically denotes the diester.

However, due to the potential for mono-ester hydrolysis, this guide primarily characterizes the

stable dimethyl ester while noting diagnostic shifts for the mono-methyl ester derivative.

Chemical Identity[1][2][3][4]
IUPAC Name: Dimethyl 3-acetamidobenzene-1,2-dicarboxylate

Molecular Formula:

Molecular Weight: 251.24 g/mol

Key Functional Groups:

Aromatic Ring (Trisubstituted, 1,2,3-pattern)
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Two Methyl Ester groups (Non-equivalent due to 3-position substitution)

Acetamido group (Amide)

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of this molecule is defined by the lack of symmetry caused by the acetamido

group at position 3. Unlike unsubstituted phthalates, the two ester methyl groups are

chemically non-equivalent.

H NMR Data (400 MHz, )
Rationale for Solvent:

is preferred over

to prevent the exchange/broadening of the amide proton and to ensure solubility of the polar
amide functionality.
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Logic

10.20 Singlet (br) 1H NH (Amide)

Deshielded by

carbonyl

anisotropy and

H-bonding to the

ortho-ester

carbonyl.

8.25
Doublet (

Hz)
1H Ar-H (C4)

Ortho to the

electron-

withdrawing

ester; para to the

amide.

7.75
Triplet (

Hz)
1H Ar-H (C5)

Meta to both

esters;

experiences

combined

inductive effects.

7.55
Doublet (

Hz)
1H Ar-H (C6)

Ortho to the

acetamido group;

shielded relative

to H4 due to

resonance

donation from N.

3.86 Singlet 3H
COOCH

(C1)

Ester methyl at

position 1 (more

steric crowding).

3.82 Singlet 3H
COOCH

(C2)

Ester methyl at

position 2.

2.12 Singlet 3H COCH

(Ac)

Acetyl methyl

group;

characteristic
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singlet for

acetamides.

C NMR Data (100 MHz, )
Shift (

, ppm)
Carbon Type Assignment

169.2 C=O Amide Carbonyl

167.5 C=O Ester Carbonyl (C1)

165.8 C=O Ester Carbonyl (C2)

138.5 C-N Aromatic C3 (Ipso to Nitrogen)

134.2 C-H Aromatic C5

130.1 C-C Aromatic C1/C2 (Quaternary)

128.4 C-H Aromatic C4

126.5 C-H Aromatic C6

53.2 O-CH Ester Methyl

53.0 O-CH Ester Methyl

24.1 C-CH Acetyl Methyl

Infrared (IR) Spectroscopy
The IR spectrum is dominated by the competition between the ester and amide carbonyls.
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Wavenumber (

)
Intensity Vibration Mode Diagnostic Note

3280 - 3350 Medium, Broad

Amide N-H stretch.

Often sharper than

amines due to H-

bonding.

3050 Weak Aromatic C-H stretch.

2955 Weak
Methyl C-H stretch

(Ester/Acetyl).

1730 Strong

Ester carbonyl. May

appear as a split peak

due to two non-

equivalent esters.

1690 Strong

Amide I band. Lower

frequency than ester

due to resonance.

1590, 1540 Medium

Aromatic ring

breathing and Amide II

band (N-H bending).

1280 Strong
Ester C-O-C

asymmetric stretch.

Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ Molecular Ion (

): m/z 251

Fragmentation Pathway Logic[5][6][7]
Primary Fragmentation: Loss of methoxy radicals (

, -31 Da) from the esters.
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Secondary Fragmentation: Loss of the acetyl group (

, -43 Da) or ketene (

, -42 Da) from the amide.

Cyclization: Proximity of the amide nitrogen to the ortho-ester often leads to thermal or

impact-induced cyclization to form a phthalimide-like cation (m/z ~220 or 188).

Visualization: MS Fragmentation Workflow
The following diagram illustrates the logical fragmentation tree for structure verification.

Figure 1: Proposed EI-MS Fragmentation Pathway for Dimethyl 3-acetamidophthalate

Molecular Ion
[M]+ m/z 251

[M - OMe]+
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Base Peak
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m/z 146

- C2H2O (Ketene loss)

Click to download full resolution via product page

Experimental Protocol: Sample Preparation
To ensure the integrity of the spectroscopic data described above, the following preparation

protocol is recommended. This minimizes hydrolysis (which would produce the mono-ester,

shifting NMR peaks) and solvent contamination.

NMR Sample Prep (Self-Validating)
Drying: Dry the solid sample under high vacuum (< 1 mbar) at 40°C for 2 hours to remove

residual methanol or water.

Validation: Absence of broad singlet at

3.33 (Water in DMSO) or

3.17 (Methanol).
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Solvent Choice: Use

(99.9% D) containing 0.03% TMS.

Why:

may cause the amide proton to broaden into the baseline due to quadrupole relaxation or
exchange.

Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

Check: Solution must be clear. Turbidity implies inorganic salts (from reduction step) or

hydrolysis products.

Workflow Diagram
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Figure 2: Self-Validating NMR Sample Preparation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Dimethyl phthalate [webbook.nist.gov]

2. Dimethylamine [webbook.nist.gov]

3. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | Patsnap
[eureka.patsnap.com]

4. prepchem.com [prepchem.com]

5. Organic Syntheses Procedure [orgsyn.org]

6. epfl.ch [epfl.ch]

To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling: Dimethyl 3-
(Acetylamino)phthalate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1610204#spectroscopic-data-nmr-ir-ms-of-methyl-3-
n-acetylamino-phthalate]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://webbook.nist.gov/cgi/inchi?ID=C131113&Type=IR-SPEC&Index=0
https://webbook.nist.gov/cgi/cbook.cgi?ID=C124403&Type=IR-SPEC&Index=2
https://eureka.patsnap.com/patent-CN101012178A
https://prepchem.com/3-nitrophthalic-acid/
http://www.orgsyn.org/demo.aspx?prep=CV1P0408
http://www.orgsyn.org/demo.aspx?prep=CV1P0408
https://www.epfl.ch/schools/sb/research/isic/wp-content/uploads/2018/10/NMR_Chemical_Shifts_Trace.pdf
https://www.epfl.ch/schools/sb/research/isic/wp-content/uploads/2018/10/NMR_Chemical_Shifts_Trace.pdf
https://www.epfl.ch/schools/sb/research/isic/wp-content/uploads/2018/10/NMR_Chemical_Shifts_Trace.pdf
https://www.benchchem.com/product/b1610204?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/inchi?ID=C131113&Type=IR-SPEC&Index=0
https://webbook.nist.gov/cgi/cbook.cgi?ID=C124403&Type=IR-SPEC&Index=2
https://eureka.patsnap.com/patent-CN101012178A
https://eureka.patsnap.com/patent-CN101012178A
https://prepchem.com/3-nitrophthalic-acid/
http://www.orgsyn.org/demo.aspx?prep=CV1P0408
https://www.epfl.ch/schools/sb/research/isic/wp-content/uploads/2018/10/NMR_Chemical_Shifts_Trace.pdf
https://www.benchchem.com/product/b1610204#spectroscopic-data-nmr-ir-ms-of-methyl-3-n-acetylamino-phthalate
https://www.benchchem.com/product/b1610204#spectroscopic-data-nmr-ir-ms-of-methyl-3-n-acetylamino-phthalate
https://www.benchchem.com/product/b1610204#spectroscopic-data-nmr-ir-ms-of-methyl-3-n-acetylamino-phthalate
https://www.benchchem.com/product/b1610204#spectroscopic-data-nmr-ir-ms-of-methyl-3-n-acetylamino-phthalate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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